Acetic acid;1-chloroundecan-4-ol
Description
Acetic Acid (CH₃COOH) is a simple carboxylic acid with a pungent odor, widely used in food preservation (as vinegar, containing 5–20% acetic acid) and industrial processes such as plastic and solvent production. Its pure form, glacial acetic acid (99–100% concentration), solidifies at 16.6°C and serves as a critical reagent in chemical synthesis . Production methods include methanol carbonylation (e.g., Monsanto and Cativa processes) and acetaldehyde oxidation .
1-Chloroundecan-4-ol is a chlorinated alcohol with an 11-carbon chain, a hydroxyl group at position 4, and a chlorine substituent at position 1. Such compounds often exhibit unique solubility and reactivity due to halogenation.
Properties
CAS No. |
54131-65-6 |
|---|---|
Molecular Formula |
C13H27ClO3 |
Molecular Weight |
266.80 g/mol |
IUPAC Name |
acetic acid;1-chloroundecan-4-ol |
InChI |
InChI=1S/C11H23ClO.C2H4O2/c1-2-3-4-5-6-8-11(13)9-7-10-12;1-2(3)4/h11,13H,2-10H2,1H3;1H3,(H,3,4) |
InChI Key |
HKMRSZVXWCFICC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCl)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-chloroundecan-4-ol typically involves the esterification of acetic acid with 1-chloroundecan-4-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The reaction can be represented as follows:
Acetic Acid+1-Chloroundecan-4-ol→Acetic acid;1-chloroundecan-4-ol+Water
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-chloroundecan-4-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alcohols or other substituted compounds.
Scientific Research Applications
Acetic acid;1-chloroundecan-4-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a topical antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of acetic acid;1-chloroundecan-4-ol involves its interaction with biological molecules and cellular structures. The compound can disrupt cell membranes and inhibit the growth of microorganisms by interfering with their metabolic processes . The molecular targets include enzymes and proteins involved in cellular respiration and membrane integrity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetic Acid vs. Glacial Acetic Acid
Glacial acetic acid’s high purity enhances its efficacy in synthesizing acetate esters and acetic anhydride, whereas diluted acetic acid is preferred in food and agricultural applications .
Acetic Acid vs. Formic Acid (HCOOH)
| Property | Acetic Acid | Formic Acid |
|---|---|---|
| Carbon Chain Length | Two-carbon (CH₃COOH) | One-carbon (HCOOH) |
| Reactivity | Moderate | High (due to simpler structure) |
| Industrial Use | Plastics, vinegar | Textile dyeing, leather tanning |
| Biological Role | Citric acid cycle (acetyl-CoA) | Methanol metabolism, ant venom |
Formic acid’s higher acidity and reactivity make it suitable for niche applications like fuel cells, while acetic acid’s stability supports broader industrial use .
1-Chloroundecan-4-ol vs. Structurally Similar Alcohols
Chlorination in 1-chloroundecan-4-ol likely increases its polarity and reactivity compared to non-halogenated analogs. Long-chain alcohols like pentadecan-4-ol are typically used in surfactants or lubricants, but chlorinated variants may have specialized roles in organic synthesis.
Metabolic and Industrial Relevance
- Acetic Acid in Metabolism: Engineered bacterial strains (e.g., Acetobacter pasteurianus) overexpress pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) to enhance ethanol-to-acetic acid conversion. Downregulation of aconitase in these strains reduces tricarboxylic acid cycle activity, impacting growth rates .
- For example, alkyl hydroperoxide reductase (a peroxiredoxin) detoxifies reactive oxygen species in bacteria under stress .
Data Tables
Table 1: Key Properties of Acetic Acid and Related Acids
| Acid | Molecular Formula | Boiling Point (°C) | pKa | Primary Use |
|---|---|---|---|---|
| Acetic Acid | CH₃COOH | 118 | 4.76 | Food, chemicals |
| Glacial Acetic Acid | CH₃COOH | 118 | 4.76 | Solvent, synthesis |
| Formic Acid | HCOOH | 101 | 3.75 | Textiles, energy |
Table 2: Comparison of Long-Chain Alcohols
| Alcohol | Formula | Functional Groups | Applications |
|---|---|---|---|
| 1-Chloroundecan-4-ol | C11H23ClO | -Cl, -OH | Potential surfactant/synthesis |
| Pentadecan-4-ol | C15H32O | -OH | Lubricants |
| 1-Dodecen-4-ol | C12H24O | -OH, C=C | Fragrances |
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